molecular formula C20H19ClN4O2S3 B12017714 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12017714
M. Wt: 479.0 g/mol
InChI Key: AQECZRQDYDBPLG-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the chemical formula C20H19ClN4O2S3 , belongs to the class of thiadiazole derivatives It exhibits intriguing properties due to its unique structural features, combining a thiadiazole ring, a benzyl group, and an acetohydrazide moiety

Preparation Methods

The synthesis of this compound involves several steps:

Chemical Reactions Analysis

  • Oxidation and Reduction : The thiadiazole ring can undergo oxidation or reduction reactions, leading to diverse derivatives.
  • Substitution Reactions : The chlorobenzyl group is susceptible to substitution reactions, allowing modification of the compound.
  • Common Reagents and Conditions : Reagents like oxidizing agents , reducing agents , and base-catalyzed reactions play a role in its transformations.
  • Major Products : These reactions yield derivatives with altered functional groups, influencing their properties.

Scientific Research Applications

  • Chemistry : Researchers explore its reactivity and design novel derivatives for materials science.
  • Biology : Investigations into its bioactivity, such as antimicrobial or antiviral properties.
  • Medicine : Potential as a lead compound for drug development.
  • Industry : Applications in organic synthesis and materials.

Mechanism of Action

  • Molecular Targets : The compound likely interacts with specific proteins or enzymes.
  • Pathways Involved : Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H19ClN4O2S3

Molecular Weight

479.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C20H19ClN4O2S3/c1-13(15-5-9-17(27-2)10-6-15)22-23-18(26)12-29-20-25-24-19(30-20)28-11-14-3-7-16(21)8-4-14/h3-10H,11-12H2,1-2H3,(H,23,26)/b22-13+

InChI Key

AQECZRQDYDBPLG-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.